molecular formula C23H20ClN3O2S2 B3076363 N-(3-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1040632-48-1

N-(3-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B3076363
CAS No.: 1040632-48-1
M. Wt: 470 g/mol
InChI Key: MQDZFBWKABMJEW-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with an ethyl group and at position 7 with a 4-methylphenyl group. The sulfanylacetamide moiety is attached to position 2 of the heterocycle, with the acetamide nitrogen linked to a 3-chlorophenyl group. Its molecular formula is CₙHₓClN₃O₂S₂ (exact formula dependent on substituent positions), with a molecular weight of ~470 g/mol (inferred from analogues in ).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-3-27-22(29)21-20(18(12-30-21)15-9-7-14(2)8-10-15)26-23(27)31-13-19(28)25-17-6-4-5-16(24)11-17/h4-12H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDZFBWKABMJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the chlorophenyl and acetamide groups. Common reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a thieno[3,2-d]pyrimidine core, known for its biological activity, especially in medicinal chemistry. The presence of a chlorophenyl group and a sulfanyl moiety contributes to the compound's potential pharmacological properties.

The molecular formula for this compound is C22H22ClN3O2S2, and it has a molecular weight of approximately 455.98 g/mol. However, another source gives the molecular weight as 470.01 . The chemical reactivity of this compound is due to the carbonyl (C=O) and sulfanyl (S) groups, allowing for nucleophilic substitutions and other reactions typical of thieno[3,2-d]pyrimidines.

Potential Applications
Thieno[3,2-d]pyrimidines are investigated for their potential as antimicrobial, anti-cancer, and anti-inflammatory agents.

Structural Analogues
Several compounds share structural similarities with this compound:

  • N-(4-Chlorophenyl)-2-{[5-cyano-6-oxo-thieno[3,2-d]pyrimidin]}acetamide Has a similar thieno-pyrimidine core and enhanced antifungal activity.
  • 5-Methylthieno[3,2-d]pyrimidine Lacks a chlorophenyl group, and is known for its anti-cancer properties.
  • N-(Phenyl)-thieno[3,2-d]pyrimidin Has no ethyl substitution, and has broad-spectrum antimicrobial activity.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Core: Pyrimidine ring with 4,6-diamino substituents. Key Differences: Lacks the thieno-fused ring system, reducing aromaticity and planarity. Impact: Reduced lipophilicity and altered binding interactions compared to the thienopyrimidine core .
  • Tetrahydrobenzothieno-triazolopyrimidine derivatives (): Core: Benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine. Impact: Enhanced metabolic stability but reduced solubility .

Substituent Variations

Alkyl Group at Position 3 of Thienopyrimidine
  • N-(2-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (): Substituent: Methyl group at position 3 (vs. ethyl in the target compound).
Aryl Group at Position 7 of Thienopyrimidine
  • 2-{[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide (): Substituent: 4-chlorophenyl at position 3 (vs. 4-methylphenyl at position 7 in the target compound). Impact: Electron-withdrawing Cl vs. electron-donating methyl alters electronic properties, affecting π-π stacking and target affinity .

Acetamide Modifications

  • N-(3-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (): Substituent: 3-cyanophenyl (vs. 3-chlorophenyl in the target compound). Impact: Cyano group’s strong electron-withdrawing nature increases polarity, improving solubility but possibly reducing cell permeability .
  • N-(2,3-dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide ():

    • Substituent : 2,3-dichlorophenyl (vs. 3-chlorophenyl).
    • Impact : Additional Cl enhances halogen bonding but increases molecular weight and logP .

Physical Properties

Property Target Compound N-(3-cyanophenyl) Analogue () N-(2-chloro-4-methylphenyl) Analogue ()
Molecular Weight (g/mol) ~470 ~470 470.0
Melting Point (°C) Not reported Not reported Not reported
LogP (Predicted) ~3.5 ~2.8 (due to cyano) ~3.9 (due to methyl)

Research Implications

  • Biological Activity : The ethyl and 4-methylphenyl groups in the target compound likely enhance kinase inhibition compared to methyl-substituted analogues () .
  • Druglikeness : The 3-chlorophenyl group balances lipophilicity and solubility better than dichlorophenyl or trifluoromethylphenyl derivatives () .

Biological Activity

N-(3-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure includes a thieno[3,2-d]pyrimidine core, a chlorophenyl group, and a sulfanyl moiety, which contribute to its pharmacological properties.

  • Molecular Formula : C22H22ClN3O2S2
  • Molecular Weight : Approximately 455.98 g/mol
  • CAS Number : 1040632-48-1

The presence of functional groups such as carbonyl (C=O) and sulfanyl (S) allows for diverse chemical reactivity, making this compound a valuable building block for synthesizing more complex molecules and exploring its biological interactions.

Anticancer Activity

Research indicates that derivatives of thienopyrimidines exhibit significant anticancer properties. Specifically, studies have shown that this compound demonstrates notable antiproliferative effects against various cancer cell lines.

In Vitro Studies

A comprehensive study evaluated the antiproliferative activity of several thiophene derivatives in liver (HepG2) and prostate (PC-3) cancer cell lines using the MTT assay. The results indicated that many compounds within this class exhibited moderate to high cytotoxicity. For instance, specific derivatives showed IC50 values ranging from 0.075 μM to 6.96 μM against key targets such as VEGFR-2 and AKT, which are critical in cancer proliferation pathways .

CompoundCell LineIC50 (μM)Mechanism of Action
4cHepG20.075VEGFR-2 inhibition
3bPC-30.126AKT inhibition

These findings suggest that the compound may induce apoptosis through caspase activation and cell cycle arrest at the S phase, highlighting its potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, thienopyrimidine derivatives have been investigated for their antimicrobial effects. Some studies have reported that these compounds exhibit activity against various bacterial strains and fungi. For example, certain derivatives showed higher antibacterial activity than standard drugs like penicillin and Nystatin against pathogens including Staphylococcus aureus and Candida albicans .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can alter receptor signaling pathways associated with tumor growth.
  • Induction of Apoptosis : By activating apoptotic pathways through caspase activation.

Study on HepG2 and PC-3 Cells

A focused study on the effects of thienopyrimidine derivatives on HepG2 and PC-3 cells revealed significant cytotoxicity with varying degrees of selectivity towards cancerous versus normal cells. The study utilized an MTT assay to quantify cell viability post-treatment with various concentrations of the compounds.

Results Summary

The following table summarizes key findings from the study:

CompoundCell LineIC50 (μM)Selectivity Index
4cHepG20.075High
3bPC-30.126Moderate

These results underscore the potential application of these compounds in developing targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the construction of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:

  • Step 1 : Cyclocondensation of substituted thioureas with ethyl 2-cyano-3-ethoxyacrylate to form the pyrimidine ring.
  • Step 2 : Introduction of the sulfanylacetamide moiety via nucleophilic substitution under reflux in DMF or THF using triethylamine as a base .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) and validation by LC-MS.

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELX programs (e.g., SHELXL2016) for structure solution and refinement. Validate using R-factor (<0.05) and residual electron density maps .
  • Validation : Check for intramolecular hydrogen bonds (e.g., N–H···N/S interactions) and dihedral angles between aromatic rings .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the thienopyrimidine core’s known bioactivity.

  • Protocol : Use fluorescence-based kinase assays (Akt or CDKs) at 10–100 µM concentrations. Normalize activity against staurosporine as a positive control .
  • Data Interpretation : Compare IC50 values with structurally similar analogs (e.g., N-(4-chlorophenyl) derivatives) to assess substituent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dihedral angles of the thienopyrimidine core across analogs?

  • Methodological Answer :

  • Comparative Analysis : Use Cambridge Structural Database (CSD) entries (e.g., ARARUI, Subasri et al., 2016) to benchmark torsion angles. For example, pyrimidine-benzene ring inclinations vary from 42° to 67° depending on substituent steric effects .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G**) to correlate experimental and theoretical angles. Discrepancies >5° may indicate crystal packing forces .

Q. What strategies optimize reaction yields during sulfanylacetamide functionalization?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., oxidation of sulfanyl groups).
  • Catalyst Screening : Test Pd(OAc)2/Xantphos for C–S coupling efficiency (>80% yield reported in similar thienopyrimidines ).
  • In Situ Monitoring : Use FT-IR to track S–H bond disappearance (2500–2600 cm⁻¹) and confirm intermediate formation .

Q. How does the 3-ethyl-7-(4-methylphenyl) substitution impact target selectivity in kinase inhibition?

  • Methodological Answer :

  • SAR Study : Synthesize analogs with varying substituents (e.g., 3-methyl vs. 3-ethyl, 4-methylphenyl vs. 4-fluorophenyl).
  • Binding Assays : Perform SPR or ITC to measure KD values against CDK2 and CDK4. The 4-methylphenyl group enhances hydrophobic interactions in ATP-binding pockets, improving selectivity (ΔΔG = -2.1 kcal/mol vs. unsubstituted analogs) .

Q. What analytical challenges arise in characterizing hydrolytic degradation products?

  • Methodological Answer :

  • Stress Testing : Incubate the compound in PBS (pH 7.4, 37°C) for 72 hours. Monitor degradation via HPLC-MS/MS (ESI+ mode).
  • Key Degradants : Identify the sulfoxide derivative (m/z +16) and cleaved acetamide fragment (m/z 154.03) using high-resolution Q-TOF .
  • Mitigation : Add antioxidants (e.g., BHT) to formulations to prevent sulfanyl oxidation .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate crystallographic data (e.g., C–C bond lengths) with CSD entries. For example, C3–C2 bond lengths in the pyrimidine ring should be 1.38–1.42 Å; deviations >0.02 Å may indicate refinement errors .
  • Advanced Synthesis : For scale-up (>10 g), adopt flow chemistry (e.g., Omura-Sharma-Swern oxidation) to enhance reproducibility and reduce reaction times .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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